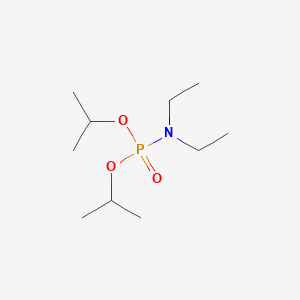
1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is not fully understood. However, it is known to act as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and appetite.
Biochemical and physiological effects:
This compound has been shown to induce anxiety and panic-like behaviors in animal models. It has also been shown to increase locomotor activity and decrease food intake. These effects are thought to be mediated through the activation of the serotonin 5-HT1B and 5-HT2C receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine has advantages and limitations for lab experiments. One advantage is that it can be used to study the mechanisms of anxiety and to develop new drugs for the treatment of anxiety disorders. However, a limitation is that it has a narrow therapeutic window, meaning that it can have toxic effects at higher doses.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine. One direction is to further investigate its mechanism of action and its effects on the serotonin system. Another direction is to develop new drugs based on the structure of this compound that have improved therapeutic profiles. Additionally, this compound could be used to study the interactions between the serotonin system and other neurotransmitter systems, such as the dopamine and glutamate systems.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiogenic effects and to act as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiogenic effects, which means it can induce anxiety in animal models. This property has been used to study the mechanisms of anxiety and to develop new drugs for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)20(24)19-13-16-3-1-2-4-18(16)25-19/h5-8,13H,1-4,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWUBWPCPIUJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)
![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)


![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)


![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)